MAO-B Selectivity: Cyclopropyl(isoquinolin-8-yl)methanamine vs. In‑Class Cyclopropylamines
Cyclopropyl(isoquinolin-8-yl)methanamine demonstrates a marked selectivity for MAO‑B over MAO‑A. In a fluorescence‑based assay measuring inhibition of kynuramine conversion to 4‑hydroxyquinoline, the compound inhibited MAO‑B with an IC₅₀ of 1.13 × 10³ nM, whereas inhibition of MAO‑A required an IC₅₀ greater than 1.00 × 10⁵ nM [1]. This represents an approximately 88‑fold selectivity for MAO‑B over MAO‑A. By contrast, a closely related aryl cyclopropylamine analog (CHEMBL1814638) exhibited IC₅₀ values of 7.05 × 10⁴ nM for MAO‑A and 6.04 × 10⁵ nM for MAO‑B, indicating a different selectivity profile [2].
| Evidence Dimension | MAO-B Selectivity (IC₅₀ ratio MAO-A/MAO-B) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 1.00×10⁵ nM; MAO-B IC₅₀ = 1.13×10³ nM; Ratio ≈ 88 |
| Comparator Or Baseline | CHEMBL1814638: MAO-A IC₅₀ = 7.05×10⁴ nM; MAO-B IC₅₀ = 6.04×10⁵ nM; Ratio ≈ 0.12 |
| Quantified Difference | Cyclopropyl(isoquinolin-8-yl)methanamine shows >88‑fold MAO‑B selectivity vs. <1‑fold for the comparator analog. |
| Conditions | Human recombinant MAO-A and MAO-B; kynuramine conversion; fluorescence assay; 20 min incubation |
Why This Matters
MAO‑B selectivity is a critical differentiator for procurement in neuropharmacology programs targeting Parkinson's disease or Alzheimer's disease, where MAO‑A inhibition is associated with dietary tyramine interactions and unwanted off‑target effects.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: IC₅₀ MAO-B = 1.13E+3 nM; IC₅₀ MAO-A > 1.00E+5 nM. Northeast Ohio Medical University. Accessed April 2026. View Source
- [2] BindingDB. BDBM50350490 (CHEMBL1814638). Affinity Data: IC₅₀ MAO-A = 7.05E+4 nM; IC₅₀ MAO-B = 6.04E+5 nM. Northeastern Ohio Universities Colleges of Medicine and Pharmacy. Accessed April 2026. View Source
